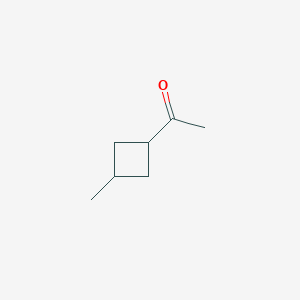
1-(3-Methylcyclobutyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 1-(3-Mesityl-3-methylcyclobutyl)-2-((4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)ethan-1-one was achieved by condensation of 4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol and 2-chloro-1-(3-mesityl-3-methylcyclobutyl)ethan-1-one with potassium carbonate in the presence of acetone .Molecular Structure Analysis
The molecular structure of 1-(3-Methylcyclobutyl)ethanone consists of a cyclobutyl ring with a methyl group attached to one of the carbons and an ethanone group attached to another carbon . The structure can be represented as a 2D Mol file or as a computed 3D SD file .Aplicaciones Científicas De Investigación
Synthesis of New Compounds
“1-(3-Methylcyclobutyl)ethanone” is used as a starting material in the synthesis of new compounds. For example, it has been used in the synthesis of “1-(3-Mesityl-3-methylcyclobutyl)-2-((4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)ethan-1-one” by condensation of 4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol and 2-chloro-1-(3-mesityl-3-methylcyclobutyl)ethan-1-one .
Corrosion Inhibition
The compound has been studied for its potential as a corrosion inhibitor. Electronic structural factors connected to corrosion inhibition efficacy, such as dipole moment (μ), hardness (ɳ), softness (σ), electronegativity (χ), electrophilicity index (ω), nucleophilicity index (ε), and chemical potential (Pi) were investigated .
Quantum Chemical Calculations
“1-(3-Methylcyclobutyl)ethanone” has been used in quantum chemical calculations to analyze the optimal molecular shape, vibrational frequencies, and 1H- and 13C-NMR chemical shifts .
Drug Development
The compound has been used in the development of new drugs. The 1,2,4-triazole nucleus, which can be synthesized using “1-(3-Methylcyclobutyl)ethanone”, has been found to be significant in many organic syntheses .
Spectroscopic Studies
The compound has been used in spectroscopic studies. For example, it has been used in the study of electronic transitions and spectroscopic characteristics .
Material Science
In material science, the compound has been used to study the interaction between organic molecules and metal surfaces .
Safety and Hazards
The safety data sheet for a similar compound, 1-(1-methylcyclobutyl)ethan-1-one, indicates that it is flammable and may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Propiedades
IUPAC Name |
1-(3-methylcyclobutyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-5-3-7(4-5)6(2)8/h5,7H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSEDIGOXQBKALA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C1)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methylcyclobutyl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{3-[(Methylthio)methyl]-1,2,4-oxadiazol-5-yl}methylamine hydrochloride](/img/no-structure.png)
![Methyl 6-methyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2388883.png)
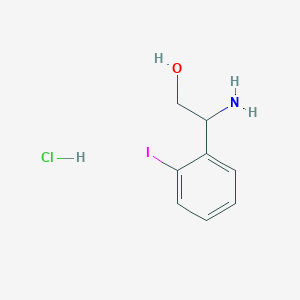
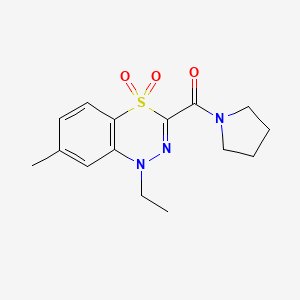
![1-(2-Methoxyphenyl)-6,7-dimethyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2388887.png)
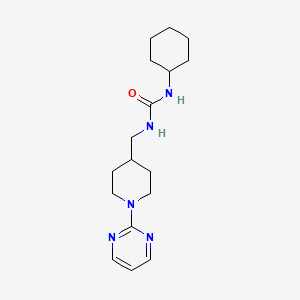
![5-Methoxycarbonyl-1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-2-oxopyridine-3-carboxylic acid](/img/structure/B2388890.png)
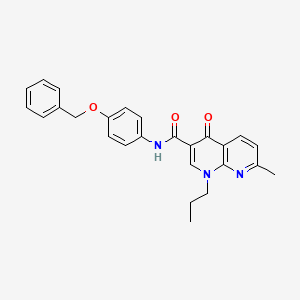
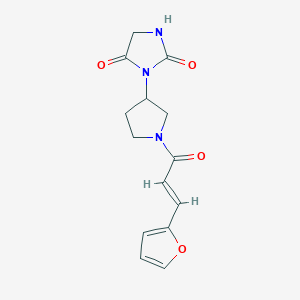
![N-[[5-(2-anilino-2-oxoethyl)sulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B2388894.png)
![2-(4-pyridinyl)-1H-pyrrolo[3,2-h]quinoline](/img/structure/B2388897.png)
![10-ethoxy-3-(2-fluorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2388898.png)

![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N,N-diethylacetamide](/img/structure/B2388902.png)